molecular formula C15H15NOS B4935026 N-(4-methylphenyl)-2-(methylthio)benzamide

N-(4-methylphenyl)-2-(methylthio)benzamide

Cat. No. B4935026
M. Wt: 257.4 g/mol
InChI Key: YKYVIRBLPMVRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound that has gained attention in the scientific community for its potential in various research applications. MMB is a member of the benzamide class of compounds and is commonly used as a research tool in the field of neuroscience.

Mechanism of Action

N-(4-methylphenyl)-2-(methylthio)benzamide acts as a partial agonist at the dopamine D2 receptor, meaning that it binds to the receptor and activates it to a lesser degree than the full agonist dopamine. This results in a moderate increase in dopamine activity in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-(methylthio)benzamide has been shown to increase dopamine release in the brain, which can have various effects on behavior and cognition. It has been shown to improve working memory and attention in animal models, and has also been shown to have anxiolytic effects. N-(4-methylphenyl)-2-(methylthio)benzamide has also been shown to have potential as a treatment for Parkinson's disease, as it can increase dopamine activity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)-2-(methylthio)benzamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more specific and targeted research. However, one limitation is that N-(4-methylphenyl)-2-(methylthio)benzamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research involving N-(4-methylphenyl)-2-(methylthio)benzamide. One area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine activity in the brain. Additionally, further research is needed to fully understand the effects of N-(4-methylphenyl)-2-(methylthio)benzamide on behavior and cognition, as well as its potential as a treatment for other neurological disorders such as schizophrenia.

Synthesis Methods

N-(4-methylphenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with thioacetic acid followed by the reaction with phosphorus pentasulfide and then with benzoyl chloride. The final product is purified through recrystallization to obtain N-(4-methylphenyl)-2-(methylthio)benzamide in its pure form.

Scientific Research Applications

N-(4-methylphenyl)-2-(methylthio)benzamide has been used in various research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor and has been used to study the role of this receptor in various neurological disorders such as Parkinson's disease and schizophrenia. N-(4-methylphenyl)-2-(methylthio)benzamide has also been used to study the effects of dopamine on behavior and cognition.

properties

IUPAC Name

N-(4-methylphenyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYVIRBLPMVRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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